Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Platinum(II) anticancer complexes Steric hindrance Metal coordination chemistry

Researchers pursuing kinase-targeted SAR often encounter regiochemical ambiguity that derails synthetic routes. This crystalline intermediate provides a single, defined species for unambiguous cyclocondensation. • Enables direct aminolysis to carboxamides without coupling reagents (7M NH₃/MeOH, 50°C). • C3-methyl ester position directs correct pyrazolo[4,3-d]pyrimidine formation, yielding tubulin inhibitors with GI₅₀ ≤10 nM. • N1-methyl prevents tautomeric equilibria, ensuring consistent reactivity. • Available with batch-specific QC (NMR, HPLC, GC) for procurement confidence.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 400877-57-8
Cat. No. B1395733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
CAS400877-57-8
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3
InChIKeyKRIOGKNOYPHJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate – Identity & Core Properties


Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) is a densely functionalized pyrazole derivative bearing a C3-methyl ester, an N1-methyl substituent, and a C4-nitro group (molecular formula C₆H₇N₃O₄, MW 185.14) . It is primarily employed as a regiochemically defined, crystalline intermediate in medicinal chemistry programs targeting kinase inhibition, deubiquitinase modulation, and microtubule disruption . Commercial supply routinely reaches ≥97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) , making it a procurement-ready building block for structure–activity relationship (SAR) exploration and scale-up campaigns.

Workflow
Medicinal chemistry SAR & intermediate procurement
Selection
Regiochemically defined pyrazole building block
Quality
Certified grade with multi-technique QC documentation

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate – Why Analogs Are Not Interchangeable


Although the 4-nitro-1H-pyrazole-3-carboxylate scaffold appears superficially interchangeable, subtle structural permutations — removal of the N1-methyl group, migration of the ester to C5, reduction of the nitro to an amine, or hydrolysis to the free carboxylic acid — produce profound differences in reactivity, steric accessibility, lipophilicity, and metal-coordination behavior [1][2]. These modifications directly dictate success or failure in downstream synthetic transformations (e.g., platinum(II) complexation, regioselective cyclocondensation) and fundamentally alter biological target engagement profiles [2]. The quantitative evidence below maps exactly where this specific substitution pattern delivers measurable, selection-relevant differentiation.

Attribute
This Compound
Analog Mis-match
Ester Position
C3-methyl ester
C5-ester directs cyclization to different ring systems
Nitro Group
4-NO₂ intact
4-NH₂ analog alters electronic profile & synthetic utility
Carbonyl Form
Methyl ester
Free acid requires activation; lipophilicity profile shifts
Metal Complexation
Sterically hindered; may not form stable Pt(II) complexes
N1-methyl-4-nitro analog readily forms active complexes
Verify CAS and substitution pattern; these differences may alter synthetic outcomes and assay results.

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate – Differentiation Evidence vs. Analogs


C3-Methyl Ester Blocks Pt(II) Anticancer Complex Formation

When subjected to identical complexation conditions with K₂PtCl₄, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate produced only an ionic complex (designated 'complex 8') in low yield due to steric hindrance imposed by the C3-carboxylate substituent; this complex proved inactive in virtually all tested cancer cell lines [1]. In marked contrast, 1-methyl-4-nitropyrazole (lacking the C3-ester) readily formed the trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex 2, which exhibited IC₅₀ values 2.6- to approximately 12-fold lower than cisplatin across MCF-7 breast, ES-2 ovarian, and A549 lung adenocarcinoma cell lines [1].

Pt(II) Complex Formation
Head-to-head
Target yields inactive ionic complex; comparator yields complex 2.6–12× more potent than cisplatin
Supports complexation-route exclusion context
Steric hindrance at C3 prevents stable coordination
Platinum(II) anticancer complexes Steric hindrance Metal coordination chemistry

Regioisomer Selectivity in Pyrazolopyrimidine Synthesis

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8), in which the ester occupies the C3 position adjacent to N2, serves as the key intermediate for constructing N1-methyl pyrazolo[4,3-d]pyrimidine microtubule targeting agents that yield potent colchicine-site tubulin polymerization inhibitors (e.g., compound 9, GI₅₀ ≤10 nM in NCI 60-cell panel) . The regioisomeric methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 309740-49-6) positions the ester at C5 adjacent to N1, which directs cyclocondensation toward alternative ring systems and is not documented in the same tubulin-inhibitor series .

Pyrazolopyrimidine Synthesis
Class-level
3-CO₂Me isomer validated in low-nM in vivo antitumor series; 5-CO₂Me isomer lacks documented activity
Supports regioisomer-dependent synthetic route fit
CAS verification required for correct cyclocondensation
Pyrazolo[4,3-d]pyrimidine synthesis Regioselectivity Microtubule targeting agents

Methyl Ester vs. Carboxylic Acid Lipophilicity Comparison

The methyl ester form exhibits an experimentally measured logP of 0.6381 [1], while the corresponding free acid (1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, CAS 4598-86-1) registers a lower logP of 0.5497 [2]. This ΔlogP of +0.0884 reflects enhanced membrane permeation potential for the ester prodrug form. Notably, the N-H analog lacking the N1-methyl group (methyl 4-nitro-1H-pyrazole-3-carboxylate) displays a comparable logP of 0.62770 [3], highlighting that the lipophilicity increment stems primarily from esterification rather than N-methylation.

Lipophilicity (logP)
Cross-study
logP = 0.6381 (target); ΔlogP +0.0884 vs. acid analog
Supports permeability context for cell-based assays
Modest increment; esterification is primary driver
Lipophilicity Drug-likeness Membrane permeability

Single-Step Carboxamide Formation from Methyl Ester

The methyl ester of this compound undergoes direct aminolysis with 7M ammonia in methanol at 50 °C to cleanly afford 1-methyl-4-nitro-1H-pyrazole-3-carboxamide in a sealed-tube protocol without additional activation reagents . In comparison, the corresponding carboxylic acid (CAS 4598-86-1) requires pre-activation with coupling agents (e.g., HATU, EDCI) and is susceptible to incomplete conversion or racemization when chiral amines are employed . This direct reactivity simplifies amide library generation and reduces purification burden.

Carboxamide Formation
Class-level
Direct aminolysis with NH₃/MeOH at 50 °C; one-step protocol
Supports library synthesis workflow fit
Acid analog requires coupling reagent activation
Amide bond formation Parallel library synthesis Carboxamide bioisostere

Certified Purity and QC Documentation vs. Standard Grade

Reputable suppliers including Bidepharm and J&K Chemical consistently provide this compound at 98% purity with tri-method batch QC documentation (¹H NMR, HPLC, GC) . In contrast, multiple vendors offer the compound at a lower 95% specification without comprehensive QC . For the 4-amino reduced analog (CAS 637336-53-9), the standard commercial purity is 95–97% , reflecting additional purification challenges associated with the electron-rich amine. The 98% certified grade reduces the risk of nitro-reduction byproducts or regioisomeric contamination that could confound biological assay interpretation.

Purity & QC Documentation
Cross-study
98% certified with NMR, HPLC, GC batch QC vs. 95% standard grade
Supports batch-to-batch reproducibility review
QC scope reduces risk of nitro-reduction impurities
Compound quality Reproducibility Batch certification

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate – Key Application Scenarios


Pyrazolo[4,3-d]pyrimidine Microtubule Inhibitors for Oncology

This compound serves as the regiospecifically defined starting material for constructing N1-methyl pyrazolo[4,3-d]pyrimidines that inhibit tubulin polymerization at sub-micromolar IC₅₀ values and circumvent both βIII-tubulin and Pgp-mediated drug resistance . The C3-methyl ester position is critical for the correct cyclocondensation trajectory; procurement of the 5-carboxylate regioisomer directs synthesis toward a different ring system. The resulting lead compound (compound 9) achieved GI₅₀ ≤10 nM across the NCI 60-cell panel and statistically significantly outperformed paclitaxel in a MCF-7 TUBB3 xenograft model (P < 0.0001) .

Amide Library Synthesis via Direct Ester Aminolysis

Medicinal chemistry teams requiring efficient access to 1-methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives can leverage the methyl ester's direct aminolysis reactivity with ammonia or primary amines under mild thermal conditions (50 °C, sealed tube, 7M NH₃/MeOH), obviating the need for coupling reagents . This is directly supported by the documented conversion of this specific ester to the corresponding carboxamide . The free acid analog would require pre-activation, adding steps, reagents, and purification complexity.

Lipophilicity Optimization for Cellular Assay Permeability

When intracellular target engagement is required, the methyl ester's logP of 0.6381 provides a measurable lipophilicity advantage over the carboxylic acid analog (logP = 0.5497) [1]. Although the increment is modest (+0.0884 log units), it reflects the ester's superior passive membrane permeability potential for cell-based assays. The N1-methyl group additionally prevents tautomeric isomerization that plagues the N–H analog (methyl 4-nitro-1H-pyrazole-3-carboxylate) [1], ensuring a single molecular species in solution.

Platinum(II) Anticancer Complex Exclusion Criterion

For investigators synthesizing platinum(II) anticancer complexes, this compound is explicitly the wrong choice: steric hindrance from the C3-methyl ester prevents formation of stable, cytotoxic Pt(II) complexes, yielding only an inactive ionic species [2]. In such programs, the recommended procurement is 1-methyl-4-nitropyrazole (CAS 3994-50-1), which readily forms the highly active trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex (IC₅₀ 2.6–12× lower than cisplatin) [2].

Application
Selection Property
Validation Focus
Pyrazolo[4,3-d]pyrimidine inhibitor studies
Regiochemical identity (C3-ester)
Cyclocondensation trajectory and tubulin polymerization endpoint review
Amide-focused library synthesis
Direct ester aminolysis reactivity
Step economy and conversion under mild conditions
Cell-based permeability optimization
Measured logP and tautomeric stability
Intracellular target engagement and membrane permeation context
Pt(II) anticancer complex programs
Exclusion criterion: steric hindrance
Complexation outcome and cell-model response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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